molecular formula C22H13F2N3 B2713342 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-61-4

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2713342
CAS RN: 901263-61-4
M. Wt: 357.364
InChI Key: TVXWPDNNONOYLB-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinolines involves various methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinolines is C9H7N .


Chemical Reactions Analysis

Quinolines undergo a variety of chemical reactions. For example, they can be synthesized via the Skraup reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Physical And Chemical Properties Analysis

Quinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .

Scientific Research Applications

Photophysical and Electrochemical Properties

  • The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline molecule modifies its properties, including fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the molecule has been tuned by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors. The high fluorescence yield of 8-fluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline is preserved even in the presence of strong proton donors (Szlachcic & Uchacz, 2018).

Fluorescence Quenching and Recovery

  • Pyrazolo[3,4-b]quinoline derivatives exhibit efficient fluorescence quenching in the presence of protic acid (HCl) in aqueous or ethanolic solution, which is reversible and can be fully recovered. A combined dynamic and static quenching mechanism has been proposed, involving the ground-state proton-transfer complex responsible for static quenching and a dynamic quenching constant indicating the interaction rate with proton concentration (Mu et al., 2010).

Molecular Sensors and Fluorescent Probes

  • 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline has been identified as a versatile building block for constructing brightly fluorescent molecular sensors and fluoroionophores, demonstrating strong analyte-induced fluorescence enhancement and bright ratiometric dual emission. This highlights its application in metal ion recognition and the potential for designing various molecular sensors (Rurack et al., 2002).

Light-Emitting Devices

  • The fluorine-substituted derivatives of pyrazoloquinoline are highly efficient organic fluorescent materials suitable for applications in light-emitting devices. Their fluorescence remains stable under various conditions, demonstrating potential for use in organic light-emitting diodes (OLEDs) and other photonic applications (Gondek et al., 2010).

Antitubercular and Antibacterial Activity

  • Novel quinoline–pyrazole analogs have been designed and evaluated for their antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against common pathogenic bacterial strains. Some derivatives displayed significant antitubercular activity, indicating the potential for further drug development (Nayak et al., 2016).

Safety and Hazards

While some quinolines have beneficial effects, others can have harmful effects. For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease .

Future Directions

The development of novel quinolines by chemical modifications to overcome quinolone resistance is an attractive perspective in this context . There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

8-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXWPDNNONOYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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